2-Chloro-1-(chloromethyl)-4-fluoro-3-methylbenzene
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Overview
Description
2-Chloro-1-(chloromethyl)-4-fluoro-3-methylbenzene is an organic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(chloromethyl)-4-fluoro-3-methylbenzene typically involves the chlorination and fluorination of a methylbenzene derivative. One common method is the direct chlorination of 4-fluoro-3-methylbenzyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by selective halogenation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(chloromethyl)-4-fluoro-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include simpler hydrocarbons and dehalogenated compounds.
Scientific Research Applications
2-Chloro-1-(chloromethyl)-4-fluoro-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(chloromethyl)-4-fluoro-3-methylbenzene involves its interaction with various molecular targets. The presence of halogen atoms can influence its reactivity and interaction with enzymes and other biological molecules. The compound can participate in electrophilic aromatic substitution reactions, where the electron-withdrawing effects of the halogens play a significant role.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(chloromethyl)-4-fluorobenzene
- 2-Chloro-1-(chloromethyl)-3-methylbenzene
- 4-Chloro-1-(chloromethyl)-3-methylbenzene
Uniqueness
2-Chloro-1-(chloromethyl)-4-fluoro-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both chlorine and fluorine atoms, along with a methyl group, makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C8H7Cl2F |
---|---|
Molecular Weight |
193.04 g/mol |
IUPAC Name |
2-chloro-1-(chloromethyl)-4-fluoro-3-methylbenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-5-7(11)3-2-6(4-9)8(5)10/h2-3H,4H2,1H3 |
InChI Key |
VUURIBAGMXVAIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)CCl)F |
Origin of Product |
United States |
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